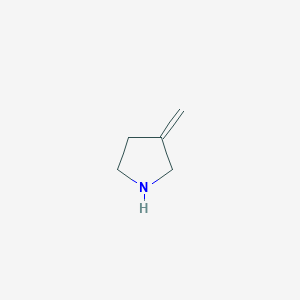

3-Methylidenepyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylidenepyrrolidine is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

3-Methylidenepyrrolidine and its derivatives are crucial in the development of bioactive compounds. The five-membered pyrrolidine ring is recognized for its versatility as a scaffold in drug design due to its ability to enhance the pharmacological properties of compounds.

Cholinesterase Inhibition

Recent studies have highlighted the cholinesterase inhibitory properties of compounds derived from this compound. For instance, novel dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] have shown promising efficacy against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, certain pyrrolidine analogs have been tested against various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin. These compounds induce apoptosis through mechanisms involving reactive oxygen species (ROS) activation .

Synthesis and Structural Modifications

The synthesis of enantioenriched 3-methylpyrrolidine derivatives is a key area of research. Efficient methodologies have been developed for the asymmetric hydromethylation of 3-pyrrolines, yielding products with high enantiomeric excess and potential for further functionalization .

Synthetic Strategies

The following table summarizes some synthetic strategies for obtaining this compound derivatives:

| Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Comments |

|---|---|---|---|

| CoH-catalyzed asymmetric hydromethylation | 46-90 | 90-97 | Effective for various substrates |

| Zymochemistry-based methods | Variable | High | Limited substrate scope |

| Chiral pool conversions | Moderate | Varies | Utilizes naturally occurring chiral compounds |

Case Studies and Real-World Applications

Case studies illustrate the practical applications of this compound in clinical settings. For instance, compounds derived from this scaffold have been evaluated for their effectiveness in treating multiple myeloma, showcasing their potential in real-world therapeutic scenarios .

Clinical Insights

A recent multicenter study examined the treatment outcomes of patients with multiple myeloma using novel pyrrolidine-based therapies. Results indicated improved patient responses compared to traditional treatments, underscoring the importance of this compound class in modern oncology .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methylidenepyrrolidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization or functionalization of pyrrolidine precursors. For example, chlorination and cyclization of 1,2,4-butanetriol (as seen in structurally analogous pyrrolidines) can yield substituted pyrrolidines under controlled conditions . Optimization of solvent (e.g., THF or dioxane), temperature (0°C to reflux), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) is critical. Reaction monitoring via TLC or GC-MS ensures intermediate stability, while recrystallization or column chromatography improves purity. Yield variations (e.g., 50–85%) often stem from steric hindrance or competing side reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and stereochemistry. For example, vicinal coupling constants in ¹H NMR distinguish between cis/trans isomers in pyrrolidine derivatives. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, UV detection) assesses purity (>95%). Vibrational modes in FT-IR (e.g., C=N stretches near 1650 cm⁻¹) help identify functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential hazards (e.g., skin/eye irritation, inhalation risks), use fume hoods and personal protective equipment (nitrile gloves, lab coats). Spill containment requires inert absorbents (vermiculite), and disposal follows hazardous waste guidelines. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and seeking medical attention if inhaled . Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine) recommend hazard classifications H303/H313/H333 .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). For light-sensitive compounds, use amber vials and assess photostability under ICH Q1B guidelines. Mass balance studies (degradant identification via LC-MS) clarify decomposition pathways .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to screen for activity against targets like kinases or GPCRs. Cell viability assays (MTT or resazurin) assess cytotoxicity in HEK-293 or HepG2 lines. Solubility in PBS/DMSO and permeability (Caco-2 monolayer assays) inform pharmacokinetic potential. Positive controls (e.g., known inhibitors) validate experimental setups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced target selectivity?

- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or methylidene group to modulate steric/electronic effects. For example, electron-withdrawing groups (e.g., -CN, -NO₂) may enhance binding to hydrophobic pockets. Computational docking (AutoDock Vina) predicts binding modes, while free-energy perturbation (FEP) calculations quantify ΔΔG for affinity changes. Validate hypotheses via iterative synthesis and bioassays .

Q. What computational strategies predict the metabolic pathways and toxicity risks of this compound analogs?

- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., N-demethylation or epoxidation). Toxicity risks (e.g., mutagenicity via Ames test predictions) are modeled with ProTox-II. Molecular dynamics simulations (AMBER/CHARMM) assess metabolite stability. Cross-reference results with experimental microsomal assays (rat/human liver microsomes) for validation .

Q. How can researchers reconcile contradictory data in the literature regarding this compound’s pharmacological effects?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., dosing regimens, cell lines). Replicate key studies under standardized conditions (e.g., ISO 17025 protocols). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to resolve discrepancies. Publish negative results to reduce publication bias .

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral pharmacology studies?

- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or NMR with chiral shift reagents. Kinetic resolution (e.g., lipase-mediated) separates diastereomers .

Q. How can green chemistry principles be applied to scale up this compound synthesis sustainably?

- Methodological Answer : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (2-MeTHF or cyclopentyl methyl ether). Use catalytic methods (e.g., photoredox catalysis) to reduce stoichiometric waste. Process intensification (continuous flow reactors) improves energy efficiency. Life-cycle assessment (LCA) quantifies environmental impact reductions .

属性

分子式 |

C5H9N |

|---|---|

分子量 |

83.13 g/mol |

IUPAC 名称 |

3-methylidenepyrrolidine |

InChI |

InChI=1S/C5H9N/c1-5-2-3-6-4-5/h6H,1-4H2 |

InChI 键 |

XGJYZAAIQYBIKF-UHFFFAOYSA-N |

规范 SMILES |

C=C1CCNC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。